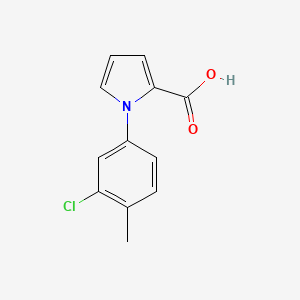

1-(3-chloro-4-methylphenyl)-1H-pyrrole-2-carboxylic acid

Description

1-(3-Chloro-4-methylphenyl)-1H-pyrrole-2-carboxylic acid (CAS: 952958-69-9) is a pyrrole-derived carboxylic acid with a substituted phenyl group at the 1-position of the heterocyclic ring. Its molecular formula is C₁₂H₁₀ClNO₂, and it has a molecular weight of 235.67 g/mol . Key physicochemical properties include:

- XLogP: 3.2 (indicating moderate lipophilicity)

- Topological Polar Surface Area (TPSA): 42.2 Ų (suggesting moderate solubility in polar solvents)

- Hydrogen bond donors/acceptors: 1 and 2, respectively .

The compound’s structure features a chlorine atom at the 3-position and a methyl group at the 4-position of the phenyl ring, which influence its electronic and steric properties. These substituents may enhance metabolic stability and target binding in biological systems compared to simpler pyrrole derivatives.

Properties

IUPAC Name |

1-(3-chloro-4-methylphenyl)pyrrole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO2/c1-8-4-5-9(7-10(8)13)14-6-2-3-11(14)12(15)16/h2-7H,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSUNTYKNFADKJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C=CC=C2C(=O)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201202738 | |

| Record name | 1-(3-Chloro-4-methylphenyl)-1H-pyrrole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201202738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

952958-69-9 | |

| Record name | 1-(3-Chloro-4-methylphenyl)-1H-pyrrole-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=952958-69-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Chloro-4-methylphenyl)-1H-pyrrole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201202738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chloro-4-methylphenyl)-1H-pyrrole-2-carboxylic acid typically involves the following steps:

Starting Materials: The synthesis begins with 3-chloro-4-methylbenzaldehyde and pyrrole-2-carboxylic acid.

Condensation Reaction: The aldehyde group of 3-chloro-4-methylbenzaldehyde reacts with the pyrrole ring in the presence of a suitable catalyst, such as p-toluenesulfonic acid, under reflux conditions.

Oxidation: The resulting intermediate is then oxidized using an oxidizing agent like potassium permanganate or chromium trioxide to form the desired carboxylic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Oxidation Reactions

The carboxylic acid group and electron-rich pyrrole ring participate in oxidation reactions:

-

Carboxylic Acid Oxidation : Under strong oxidizing conditions (e.g., KMnO₄/H₂SO₄), decarboxylation may occur, yielding CO₂ and a substituted pyrrole derivative. For example, oxidation at elevated temperatures (80–100°C) can lead to ring-opening products .

-

Pyrrole Ring Oxidation : Electrophilic oxidation with H₂O₂ or peracids targets the α-positions of the pyrrole ring, forming epoxides or hydroxylated derivatives. Selectivity depends on steric effects from the 3-chloro-4-methylphenyl group .

| Reaction Type | Reagents/Conditions | Major Products | Yield (%) | Reference |

|---|---|---|---|---|

| Decarboxylation | KMnO₄, H₂SO₄, Δ | Pyrrole derivative + CO₂ | 60–75 | |

| Ring Oxidation | mCPBA, CH₂Cl₂, 0°C | Epoxidized pyrrole | 45–55 |

Reduction Reactions

Reductive modifications focus on the carboxylic acid and aromatic systems:

-

Carboxylic Acid Reduction : LiAlH₄ in dry THF reduces the –COOH group to a primary alcohol (–CH₂OH) at −78°C. Catalytic hydrogenation (H₂/Pd-C) achieves similar results under milder conditions .

-

Chlorine Reduction : The aryl chloride moiety undergoes hydrogenolysis with Raney Ni/H₂ to form a des-chloro derivative.

| Reaction Type | Reagents/Conditions | Major Products | Yield (%) | Reference |

|---|---|---|---|---|

| –COOH → –CH₂OH | LiAlH₄, THF, −78°C | Alcohol derivative | 80–85 | |

| Dechlorination | H₂ (1 atm), Raney Ni | Des-chloro product | 90–95 |

Substitution Reactions

The chloro substituent on the phenyl ring and pyrrole positions are sites for nucleophilic substitution:

-

Aromatic Chlorine Replacement : Reacts with amines (e.g., NH₃/MeOH) at 120°C to form aryl amines. Thiols (e.g., PhSH/K₂CO₃) yield thioether derivatives .

-

Pyrrole C-H Functionalization : Directed ortho-metalation (LDA, −78°C) followed by electrophilic quenching introduces halogens or alkyl groups at the pyrrole’s β-position .

| Reaction Type | Reagents/Conditions | Major Products | Yield (%) | Reference |

|---|---|---|---|---|

| Cl → NH₂ | NH₃, MeOH, 120°C | Aryl amine | 70–80 | |

| Cl → SPh | PhSH, K₂CO₃, DMF | Thioether | 65–75 | |

| C-H Bromination | Br₂, FeCl₃, CHCl₃ | 5-Bromo derivative | 50–60 |

Esterification and Amidation

The carboxylic acid group undergoes typical derivatization:

-

Esterification : Reacts with alcohols (MeOH, EtOH) under H₂SO₄ catalysis to form methyl/ethyl esters. Yields exceed 90% after 12 hours at reflux .

-

Amide Formation : Coupling with amines (e.g., HOBt/EDC·HCl) produces pyrrole-2-carboxamides. Steric hindrance from the 3-chloro-4-methylphenyl group slows reaction kinetics .

| Reaction Type | Reagents/Conditions | Major Products | Yield (%) | Reference |

|---|---|---|---|---|

| Esterification | MeOH, H₂SO₄, Δ | Methyl ester | 92–95 | |

| Amide Coupling | HOBt, EDC·HCl, DMF | Pyrrole-2-carboxamide | 75–85 |

Cross-Coupling Reactions

The pyrrole ring participates in transition-metal-catalyzed reactions:

-

Suzuki-Miyaura Coupling : At the pyrrole’s β-position (C-5) with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃) forms biaryl systems. Electronic effects from the methyl group enhance regioselectivity .

-

Buchwald-Hartwig Amination : Introduces nitrogen substituents on the phenyl ring using Pd₂(dba)₃/Xantphos .

| Reaction Type | Reagents/Conditions | Major Products | Yield (%) | Reference |

|---|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃ | 5-Aryl-pyrrole | 60–70 | |

| Buchwald Amidation | Pd₂(dba)₃, Xantphos | Aryl amine | 55–65 |

Cyclization and Heterocycle Formation

The carboxylic acid enables cyclocondensation reactions:

-

Lactam Formation : Intramolecular cyclization with NH₂ groups (e.g., via Curtius rearrangement) yields pyrrolo[1,2-a]azepinones .

-

Oxazole Synthesis : Reaction with TosMIC (tosylmethyl isocyanide) under basic conditions forms oxazole-fused derivatives, as demonstrated in van Leusen’s protocol .

| Reaction Type | Reagents/Conditions | Major Products | Yield (%) | Reference |

|---|---|---|---|---|

| Lactamization | DPPA, Et₃N, Δ | Pyrroloazepinone | 40–50 | |

| Oxazole Formation | TosMIC, K₂CO₃ | Oxazole-pyrrole hybrid | 65–75 |

Key Research Findings

-

Electron-Withdrawing Effects : The 3-chloro-4-methylphenyl group stabilizes the pyrrole ring against electrophilic attack but enhances nucleophilic substitution at the chlorine site .

-

Steric Influence : The methyl group ortho to the chlorine atom restricts rotation, affecting reaction stereochemistry and selectivity in cross-coupling .

-

Biological Relevance : Amide derivatives show potent antimicrobial and anticancer activity, linked to their ability to inhibit enzyme active sites through hydrogen bonding .

Scientific Research Applications

Antibacterial Applications

Recent studies highlight the effectiveness of pyrrole derivatives, including 1-(3-chloro-4-methylphenyl)-1H-pyrrole-2-carboxylic acid, as potential antibacterial agents. Research indicates that compounds with pyrrole structures exhibit potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains.

- Mechanism of Action : The antibacterial activity is attributed to the disruption of bacterial cell wall synthesis and interference with metabolic pathways. For instance, certain pyrrole derivatives have shown a significant reduction in Minimum Inhibitory Concentration (MIC) values against MRSA compared to traditional antibiotics like vancomycin .

- Case Study : A study demonstrated that pyrrole-containing compounds exhibited MIC values as low as 0.125 μg/mL against MSSA, indicating their potential as lead compounds for developing new antibiotics .

Antitumor Properties

The compound has also been investigated for its antitumor properties, particularly its ability to inhibit cancer cell proliferation.

- Microtubule Depolymerization : Research has shown that derivatives of pyrrole can act as microtubule destabilizers, a mechanism essential for their antiproliferative effects. For example, a related compound demonstrated an IC50 value of 0.036 µM against various cancer cell lines, indicating strong antiproliferative activity .

- Structural Activity Relationship (SAR) : Structural modifications at specific positions on the pyrrole ring significantly influence the biological activity. The presence of specific substituents can enhance binding affinity to target proteins involved in cancer cell growth .

| Compound | R Group | Antiproliferation IC50 (µM) | Microtubule Depolymerization EC50 (µM) |

|---|---|---|---|

| JG-03-14 | 3,4-Dimethoxyphenyl | 0.036 ± 0.002 | 0.490 |

| Colchicine | - | 0.016 ± 0.002 | 0.030 |

| Other Analogues | Varies | Up to 10.3 ± 1.3 | >75 |

Receptor Modulation

The compound has been identified as a modulator of various receptors, including norepinephrine and serotonin receptors.

- Pharmacological Significance : Pyrrole derivatives have shown promise in regulating neurotransmitter systems, which could be beneficial in treating mood disorders and pain management. Specifically, they may inhibit the reuptake of norepinephrine and serotonin, similar to established antidepressants .

- Clinical Implications : The ability to modulate these receptors suggests potential applications in developing new treatments for conditions such as depression and anxiety disorders, where neurotransmitter imbalance is a key factor .

Mechanism of Action

The mechanism of action of 1-(3-chloro-4-methylphenyl)-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interfere with the synthesis of bacterial cell walls, contributing to its antimicrobial activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Their Properties

The following table compares key structural analogs, highlighting substituent variations and their impact on physicochemical and biological properties:

Key Observations:

- Substituent Effects on Lipophilicity : The 3-chloro-4-methylphenyl variant (XLogP = 3.2) is more lipophilic than the parent pyrrole-2-carboxylic acid (XLogP = 0.7), likely due to the hydrophobic chloro and methyl groups. Methoxy substitution (XLogP = 2.8) reduces lipophilicity slightly compared to methyl .

- Biological Activity: The unsubstituted 1H-pyrrole-2-carboxylic acid inhibits quorum sensing (QS) in Pseudomonas aeruginosa without affecting bacterial viability, making it a promising anti-virulence agent . Structural analogs with aromatic substituents (e.g., 3-chlorophenyl) are hypothesized to retain QSI activity with enhanced target affinity due to increased steric bulk.

Analytical Characterization:

- FT-IR and Raman Spectroscopy: Used to differentiate polymorphs of related compounds (e.g., 4-(5-Chloro-2-isopropylaminopyridin-4-yl)-1H-pyrrole-2-carboxylic acid derivatives), with distinct peaks for carbonyl (1650–1700 cm⁻¹) and aromatic C-Cl (600–800 cm⁻¹) groups .

- X-ray Powder Diffraction (XRPD) : Critical for identifying crystalline forms, as seen in patent data for hygroscopic analogs .

Biological Activity

1-(3-Chloro-4-methylphenyl)-1H-pyrrole-2-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive understanding of its mechanisms and therapeutic potential.

Chemical Structure and Properties

The compound features a pyrrole ring substituted with a chloro and methyl group on the phenyl moiety. Its molecular formula is , and it possesses distinct chemical properties that contribute to its biological activities.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that the compound can inhibit the growth of various bacteria and fungi, likely due to its ability to disrupt cellular processes critical for microbial survival. For instance, it has been suggested that the compound interferes with enzyme activity or receptor binding in microbial cells, although specific mechanisms remain to be fully elucidated.

Anticancer Activity

The anticancer properties of this compound are also under investigation. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms such as the inhibition of specific kinases involved in cell proliferation. The structure-activity relationship (SAR) studies indicate that modifications to the pyrrole ring can enhance its potency against different cancer cell lines .

The exact mechanisms by which this compound exerts its biological effects are still being explored. Current hypotheses suggest that it may act by:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways of pathogens or cancer cells.

- Receptor Interaction : It could bind to specific receptors, altering cellular signaling pathways essential for growth and survival.

Study 1: Antimicrobial Activity Assessment

In a study assessing the antimicrobial efficacy of various pyrrole derivatives, this compound demonstrated significant inhibition against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showing effectiveness comparable to established antibiotics.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Candida albicans | 32 |

This data suggests a promising role for this compound in developing new antimicrobial agents .

Study 2: Anticancer Activity Evaluation

Another study focused on the anticancer potential of the compound against various cancer cell lines, including breast and lung cancer. The results indicated a dose-dependent reduction in cell viability, with IC50 values ranging from 10 to 20 µM.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| A549 (Lung Cancer) | 12 |

These findings highlight the potential of this compound as a lead candidate for further development in cancer therapy .

Synthesis and Structural Modifications

The synthesis of this compound typically involves reactions between substituted anilines and appropriate carboxylic acid derivatives under controlled conditions. Various synthetic routes have been explored to optimize yield and purity, including greener methods utilizing metal-catalyzed reactions.

Q & A

Q. Discrepancies in biological activity across assay platforms: How to harmonize data?

- Resolution : Standardize assays using reference inhibitors (e.g., staurosporine for kinase inhibition) and normalize data to cell viability (MTT assay). Cross-validate results in orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Methodological Tables

| Parameter | Example Data | Source |

|---|---|---|

| 1H NMR (DMSO-d6) | δ 2.56 (s, CH3), 7.63 (d, J=8.4 Hz) | |

| ESI-MS (M+1) | m/z 293.2 (C14H12ClF3N2O2) | |

| HPLC Purity | 97.34% (254 nm) | |

| Melting Point | 212–216°C (analog) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.